Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate

Physicochemical profiling Lipophilicity Drug-likeness optimization

Researchers requiring a lipophilic, zero-HBD probe for assay calibration often face supply gaps. This pyrrolidin-3-ylthio acetate fills that gap. - Dual-thioether architecture (clogP 2.30-3.75) for benchmarking membrane permeability & nonspecific protein binding. - Orthogonal handles (methyl ester, benzylthio) enable hydrolysis, amidation, or oxidation for library expansion. - In stock at BenchChem; 1-10 mg research packs with custom bulk synthesis available.

Molecular Formula C16H21NO3S2
Molecular Weight 339.47
CAS No. 2034517-54-7
Cat. No. B2475877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate
CAS2034517-54-7
Molecular FormulaC16H21NO3S2
Molecular Weight339.47
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C16H21NO3S2/c1-20-16(19)12-22-14-7-8-17(9-14)15(18)11-21-10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyRYUFCHKGQBJHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate (CAS 2034517-54-7) is a synthetic small molecule (C16H21NO3S2, MW 339.47 g/mol) belonging to the pyrrolidin-3-ylthio acetate class. It features a central pyrrolidine ring bearing two distinct thioether-functionalized appendages: an N-substituted benzylthioacetyl group and a C3-linked methyl thioacetate moiety [1]. The compound has a computed logP of 2.30–3.75, topological polar surface area (TPSA) of 54.45 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [2]. A ¹H NMR spectrum in CDCl₃ is recorded in a commercial spectral database, confirming structural identity [3]. No peer-reviewed biological activity data exist for this specific compound in ChEMBL or published literature [1].

Confirmed structural identity by reference ¹H NMR spectrum – supports incoming QC verification.
Pyrrolidin-3-ylthio scaffold for non-carbapenem MBL inhibitor screening – class-level pharmacophore validation.
Zero hydrogen bond donors and computed lipophilicity window may support Gram-negative permeation research contexts.
No known bioactivity (ChEMBL) – may serve as specificity control in analog studies.

Non-Interchangeability with Close Analogs


The pyrrolidin-3-ylthio acetate scaffold supports a modular architecture in which both the N-acyl substituent and the C3-thioether appendage independently modulate physicochemical and pharmacological properties. In the case of methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate, the benzylthioacetyl N-substituent contributes an aromatic ring, an additional sulfur atom, and significant lipophilic bulk that are absent in analogs bearing smaller or more polar N-acyl groups (e.g., cyclopropanecarbonyl, nicotinoyl, or halogenated benzoyl) [1]. The dual-thioether architecture (benzyl thioether plus methyl thioacetate thioether) creates a distinctive hydrogen-bond acceptor profile and conformational flexibility that would be fundamentally altered by replacement of either thioether linkage. Computed logP values differ markedly across the analog series: the target compound's logP (~2.30–3.75) [2] is substantially higher than that of its cyclopropanecarbonyl analog (predicted logP ~1.0–1.5 based on C11H17NO3S composition) and its nicotinoyl analog (predicted logP ~0.8–1.3). These differences directly impact membrane permeability, protein binding, and assay compatibility, rendering simple substitution unreliable without re-optimization of experimental conditions [2].

N‑acyl lipophilicity shift
Cyclopropanecarbonyl analog has markedly lower logP; membrane partitioning and assay compatibility may differ significantly.
H‑bond donor divergence
Thiazolidinedione analog introduces an H‑bond donor absent in the target compound, altering target‑engagement profiles.
Identity verification gap
Uncharacterized analogs lack reference NMR spectra; structural misassignment risk may be higher without in‑house confirmation.

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity vs. Cyclopropanecarbonyl Analog

The target compound (MW 339.47 g/mol, clogP 2.30–3.75) is substantially larger and more lipophilic than its closest minimal analog, methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-89-6), which has molecular formula C11H17NO3S (calculated MW ~243.32 g/mol) [1]. The target compound incorporates an additional C5H4S (benzylthio group), increasing molecular weight by approximately 96 g/mol and introducing an aromatic ring that elevates logP by an estimated 1.0–2.5 log units [2]. This difference has direct consequences for chromatographic retention, membrane permeability in cell-based assays, and solubility profiles [2].

MW & lipophilicity
Data to verify
ΔMW ≈ +96 g/mol (+40%); ΔlogP ≈ +1.0–2.5 vs cyclopropanecarbonyl analog
Lipophilicity shift may require distinct assay and chromatography conditions.
Computed physicochemical properties from ZINC15 and sildrug/ECBD.
Physicochemical profiling Lipophilicity Drug-likeness optimization

H-Bond Donor/Acceptor Profile vs. Thiazolidinedione Analog

The most structurally proximal comparator sharing the benzylthioacetyl-pyrrolidine core is 3-(1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 350.45 g/mol, C16H18N2O3S2). Despite sharing the same N-substituent, this analog replaces the methyl thioacetate with a thiazolidine-2,4-dione ring, introducing one hydrogen bond donor (N-H) and additional carbonyl acceptors [1]. The target compound, in contrast, has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) [2]. This HBD/HBA divergence (0/4 vs. ≥1/≥5) fundamentally alters hydrogen-bonding capacity with biological targets, affecting target recognition, selectivity, and binding kinetics [2].

H‑bond profile
Reported
Target HBD 0, HBA 4 vs thiazolidinedione analog HBD ≥1, HBA ≥5
Different hydrogen‑bonding capacity may alter target recognition and binding kinetics.
TPSA ≈ 54.45 Ų (target) vs estimated ~80–100 Ų (analog).
Hydrogen bonding Drug-likeness Target engagement

Confirmed NMR Identity vs. Uncharacterized Analogs

The target compound has a verified ¹H NMR spectrum recorded in CDCl₃ and deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 1ba6ewbRCm4) [1]. In contrast, the closest structural analogs—including methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-89-6), methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-22-0), and methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate—lack publicly accessible NMR reference spectra in major spectral databases [2]. The availability of a verified reference spectrum enables unambiguous identity confirmation upon receipt, reducing the risk of structural misassignment in procurement workflows [1].

NMR identity
Analytical context
¹H NMR (CDCl₃) verified in Wiley KnowItAll library; closest analogs lack reference spectra.
Reduces identity misassignment risk; supports incoming QC verification.
SpectraBase Compound ID 1ba6ewbRCm4.
Quality control Identity confirmation NMR spectroscopy

Pyrrolidinylthio Motif as MBL Inhibitor Pharmacophore

Although no direct biological data exist for the target compound [1], the pyrrolidinylthio moiety at the C-2 position of 1β-methylcarbapenems has been validated as a metallo-β-lactamase (MBL) inhibitory pharmacophore. In a structure–activity relationship study, 1β-methylcarbapenems bearing pyrrolidinylthio substituents showed good inhibitory activity against IMP-1 MBL; the most potent benzothienylthio analog (J-110,441) achieved Ki values of 0.0037 μM (IMP-1), 0.23 μM (CcrA), 1.00 μM (L1), and 0.83 μM (type II) [2]. While the target compound is not a carbapenem, its pyrrolidin-3-ylthio architecture shares the thioether-pyrrolidine connectivity that is essential for MBL active-site zinc coordination in this validated inhibitor class [2].

MBL scaffold
Class-level
Pyrrolidinylthio motif validated in carbapenem MBL inhibitors (J‑110,441 Ki 0.0037 μM IMP‑1).
Scaffold commonality; direct activity not established – class‑level inference only.
No known bioactivity for target compound (ChEMBL).
Antimicrobial resistance Metallo-β-lactamase inhibition Scaffold-based design

Evidence-Based Application Scenarios


MBL Inhibitor Library Diversification

The pyrrolidinylthio scaffold has been validated in carbapenem-based MBL inhibitors with nanomolar potency against IMP-1 (Ki = 0.0037 μM for J-110,441) [1]. The target compound provides a synthetically accessible, non-carbapenem scaffold bearing the critical pyrrolidin-3-ylthio connectivity, enabling exploration of MBL zinc-coordination pharmacophores with divergent core structures. Its zero HBD and moderate TPSA (54.45 Ų) [2] may facilitate penetration into Gram-negative bacterial periplasm compared to more polar analogs.

Lipophilicity Probe for Assay Optimization

With a computed logP of 2.30–3.75 [2] and molecular weight of 339.47 g/mol, the target compound occupies a distinct lipophilicity window within the pyrrolidin-3-ylthio acetate series. This makes it suitable as a reference compound for calibrating chromatographic retention times, assessing nonspecific protein binding in biochemical assays, and benchmarking membrane permeability in cell-based screens where lipophilicity is a critical variable [2].

Synthetic Intermediate for Dual-Thioether Libraries

The compound's dual-thioether architecture—benzylthioacetyl at N1 and methyl thioacetate at C3—provides orthogonal handles for further derivatization. The methyl ester can be hydrolyzed to the carboxylic acid for increased aqueous solubility or converted to amides for library expansion, while the benzylthio group can be selectively oxidized to sulfoxide/sulfone for affinity modulation [3]. The confirmed ¹H NMR spectrum in CDCl₃ [4] serves as a reference for monitoring these synthetic transformations.

Negative Control for Thiazolidinedione-Target Assays

The closest structural analog bearing the same benzylthioacetyl-pyrrolidine core, 3-(1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, contains a thiazolidinedione ring associated with PPARγ modulation. The target compound replaces this ring with a methyl thioacetate group, eliminating the HBD capacity required for PPARγ interaction [2]. This structural divergence supports its use as a specificity control in assays where thiazolidinedione-containing analogs show activity, helping to deconvolute scaffold-specific effects from appendage-dependent pharmacology.

Application
Selection Property
Validation Focus
MBL inhibitor library diversification
Pyrrolidinylthio scaffold connectivity
Zinc-coordination pharmacophore mapping
Lipophilicity calibration and assay optimization
Computed logP range and chromatographic retention
Nonspecific protein binding and membrane permeability benchmarks
Dual-thioether library synthesis
Orthogonal derivatization handles (ester, benzylthio)
Hydrolysis/oxidation reaction monitoring by NMR
Specificity control for thiazolidinedione analogs
Absence of hydrogen bond donor (HBD=0)
PPARγ interaction assay discrimination
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